In the landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Small molecules that bind to CRBN, such as thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), can modulate its substrate specificity, leading to the ubiquitination and subsequent degradation of specific target proteins.[1][2] This mechanism has been successfully exploited in the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), which utilize a CRBN ligand to hijack the ubiquitin-proteasome system to degrade a protein of interest.[3]
Given this powerful mechanism, ensuring the selectivity of any novel CRBN-binding molecule is of paramount importance. Off-target effects, arising from the molecule's interaction with other proteins, can lead to unintended cellular consequences and potential toxicity. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, for CRBN. While specific experimental data for this compound is not yet publicly available, this document will equip researchers with the rationale, methodologies, and comparative data necessary to conduct a thorough selectivity profiling campaign.
The core structure of many CRBN ligands is based on the thalidomide scaffold, which consists of a phthalimide and a glutarimide ring.[4] The glutarimide moiety is crucial for binding to CRBN, while modifications to the phthalimide ring can influence binding affinity and neo-substrate recruitment.[5] The compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione contains an isoindoline-1,3-dione core, which is structurally related to the phthalimide group of thalidomide. Its potential to bind CRBN and the selectivity of this interaction must be rigorously evaluated.
To answer these questions, a multi-pronged experimental approach is recommended, combining biochemical, biophysical, and cell-based assays.
A robust assessment of selectivity involves a tiered approach, starting with direct binding assays and progressing to cellular and proteome-wide analyses.
The initial step is to determine the binding affinity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione for purified CRBN protein. Competitive binding assays are a common and effective method.
This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound.
TR-FRET is another sensitive method to quantify binding affinity in a competitive format.
This table provides a benchmark for evaluating the potency of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione.
While biochemical assays are crucial for determining direct binding affinity, it is equally important to confirm that the compound engages CRBN within the complex environment of a living cell.
CETSA is a powerful technique to monitor target engagement in intact cells or cell lysates.[10]
To gain a global and unbiased view of the selectivity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, quantitative proteomics is the gold standard.
This approach allows for the identification and quantification of thousands of proteins in a cell lysate, providing a comprehensive picture of on- and off-target effects.[13][14]
This method is used to identify direct binding partners of a compound from a complex protein mixture.
The data obtained from these experiments should be compared to known standards and potential off-targets.
A thorough assessment of the selectivity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione for CRBN is a critical step in its development as a potential therapeutic agent or research tool. By employing a combination of biochemical, biophysical, and proteomics-based approaches, researchers can build a comprehensive selectivity profile. This multi-faceted strategy, grounded in rigorous experimental design and careful data interpretation, will provide the necessary confidence in the compound's mechanism of action and its potential for further development.
-
Liu, Y., Huang, X., He, X., Zhou, Y., Jiang, X., Chen-Kiang, S., Jaffrey, S. R., & Xu, G. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(11), 4829–4839. [Link]
-
Lopez-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., Karas, M., Carmel, G., Jackson, P., Abbasian, M., Mahmoudi, A., Bhasin, M., O'Connor, G., Rychak, E., Gaidarova, S., Chen, R., Narla, R. K., Chamberlain, P. P., Handa, H., & Daniel, T. O. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
-
Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., Nagel, J., Robers, M., Tichkule, R. B., Stringer, J. R., Witkin, K. L., Zpf, M. P., Tudesco, L., Weng, M.-T., Fesik, S. W., & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
-
Zhang, X., Wang, J., Yang, B., Wang, X., Wu, H., Wang, Z., ... & Xu, Y. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2, 6-dioxopiperidin-3-yl) isoquinoline-1, 3 (2H, 4H)-dione derivatives as cereblon modulators. European Journal of Medicinal Chemistry, 199, 112391. [Link]
-
Zhang, T., Xu, Z., Wu, J., & Liu, Y. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1220551. [Link]
-
Sievers, Q. L., Petzold, G., Bunker, R. D., Renneville, A., Słabicki, M., Liddicoat, B. J., ... & Ebert, B. L. (2018). Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN. Science, 362(6414), eaat0572. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Vildhede, A., ... & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-12. [Link]
-
Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem, 18(5), e202200573. [Link]
-
Dai, L., Holme, M., & Friman, T. (2018). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 643-650. [Link]
-
ResearchGate. (n.d.). IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. Retrieved from [Link]
-
Brear, P., De-Santis, A., & Hyvönen, M. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(4), 257-260. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Zhang, T., Zhang, W., Wang, M., Wu, K., & Chen, L. (2020). Development of Phenyl-substituted Isoindolinone-and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie International Edition, 59(47), 21156-21162. [Link]
-
PubChem. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. Retrieved from [Link]
-
Özer, B. Y., & Tahtaci, H. (2018). Synthesis and optical properties of some isoindole-1, 3-dione compounds. Records of Natural Products, 12(3), 286. [Link]
-
Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Pharmacology & Therapeutics, 202, 117-124. [Link]
-
Shaw, J., Beke, L., Lenevich, S., Du, X., Li, X., Rodriguez-Esteban, R., ... & LaMarche, M. J. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 27(1), 58-67. [Link]
-
Uehara, T., Min, J., Stolz, D. B., Jackson, E. K., & Uehara, K. (2017). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry, 292(30), 12575-12585. [Link]
-
Ito, T., & Handa, H. (2016). Structural basis of thalidomide enantiomer binding to cereblon. Nature structural & molecular biology, 23(2), 167-168. [Link]
-
Matyskiela, M. E., Zhang, W., Man, H. W., Muller, G., Khambatta, G., & Baculi, F. (2018). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Bioorganic & medicinal chemistry letters, 28(17), 2913-2917. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]